The presence of a nitrile group (C≡N) and a chlorine atom (Cl) on the aromatic ring makes 2-Chloro-6-methylbenzonitrile a valuable intermediate for organic synthesis. The nitrile group can be readily converted into various functional groups, such as carboxylic acids, amines, or amides, through well-established chemical reactions. PubChem, National Institutes of Health: The chlorine atom can also participate in various substitution reactions, allowing for further modification of the molecule. This versatility makes 2-Chloro-6-methylbenzonitrile a potentially useful building block for synthesizing complex organic molecules.
2-Chloro-6-methylbenzonitrile is an aromatic compound characterized by the presence of a chlorine atom and a cyano group attached to a methyl-substituted benzene ring. Its chemical formula is C₈H₆ClN, and it has a molecular weight of 151.60 g/mol. The compound typically appears as a white to dark cream crystalline solid, with a melting point ranging from 79 to 83 °C and a boiling point of 143 °C at 38 mmHg . The compound is identified by its CAS number 6575-09-3 and EINECS number 229-499-5, indicating its registration in chemical databases.
Currently, there is no documented information regarding a specific mechanism of action for 2-chloro-6-methylbenzonitrile in biological systems.
The synthesis of 2-chloro-6-methylbenzonitrile can be achieved through several methods:
2-Chloro-6-methylbenzonitrile finds utility in various fields:
Interaction studies involving 2-chloro-6-methylbenzonitrile focus on its reactivity with biological systems and other chemical entities. Research indicates that halogenated compounds can interact with cellular targets, potentially influencing metabolic pathways or exhibiting toxic effects. Specific interaction studies are necessary to elucidate its role in biological systems and its environmental impact.
Several compounds share structural similarities with 2-chloro-6-methylbenzonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-4-methylbenzonitrile | Chlorine at position 2, methyl at position 4 | Exhibits different regioselectivity in reactions |
3-Chloro-6-methylbenzonitrile | Chlorine at position 3 | May show varied biological activity due to position |
2-Bromo-6-methylbenzonitrile | Bromine instead of chlorine | Potentially different reactivity patterns |
The uniqueness of 2-chloro-6-methylbenzonitrile lies in its specific substitution pattern, which influences its chemical reactivity and potential applications compared to other halogenated benzonitriles.
Corrosive;Acute Toxic;Irritant